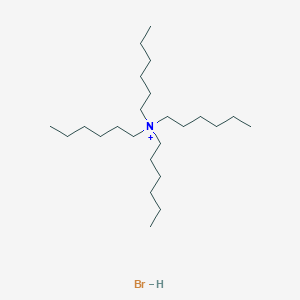
tetrahexylazanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahexylazanium;hydrobromide, also known as tetrahexylammonium bromide, is a quaternary ammonium compound with the molecular formula C24H52BrN. It is commonly used as a phase transfer catalyst in various chemical reactions. The compound is characterized by its ability to facilitate the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby enhancing the reaction rate and yield .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahexylazanium;hydrobromide can be synthesized through the quaternization of hexylamine with hexyl bromide. The reaction typically involves the following steps:
Reaction of Hexylamine with Hexyl Bromide: Hexylamine is reacted with hexyl bromide in the presence of a solvent such as acetonitrile or ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahexylazanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While this compound itself is relatively stable, it can be involved in redox reactions when used as a phase transfer catalyst in reactions involving other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used in the presence of this compound to facilitate redox reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the major products are typically the substituted ammonium salts .
Wissenschaftliche Forschungsanwendungen
Tetrahexylazanium;hydrobromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The primary mechanism by which tetrahexylazanium;hydrobromide exerts its effects is through phase transfer catalysis. The compound facilitates the transfer of reactants between immiscible phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the reactant, allowing it to dissolve in the organic phase and participate in the reaction. The molecular targets and pathways involved in this process are primarily related to the solubility and reactivity of the reactants in different phases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraheptylammonium Bromide: Similar in structure but with heptyl groups instead of hexyl groups.
Tetrapentylammonium Bromide: Contains pentyl groups and is used in similar applications but may exhibit different catalytic efficiencies.
Uniqueness
Tetrahexylazanium;hydrobromide is unique due to its specific alkyl chain length, which provides an optimal balance between solubility and reactivity in various chemical reactions. This makes it particularly effective as a phase transfer catalyst in a wide range of applications .
Eigenschaften
Molekularformel |
C24H53BrN+ |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
tetrahexylazanium;hydrobromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1; |
InChI-Schlüssel |
SYZCZDCAEVUSPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















